1-Hexadecyne

描述

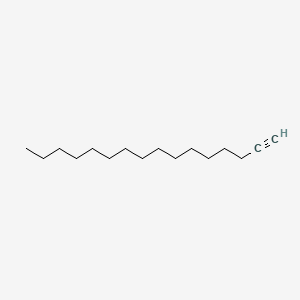

Structure

3D Structure

属性

IUPAC Name |

hexadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIDYSLOTJMRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060880 | |

| Record name | 1-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-74-3 | |

| Record name | 1-Hexadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Reactivity of the Terminal Alkyne in 1-Hexadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne (C₁₆H₃₀, CAS No: 629-74-3) is a long-chain terminal alkyne that serves as a versatile building block in organic synthesis.[1][2][3] Its reactivity is dominated by the terminal alkyne functional group (—C≡CH), which is characterized by sp-hybridized carbon atoms and a weakly acidic terminal proton.[4] This unique combination of properties makes this compound a valuable substrate for a variety of transformations, including carbon-carbon bond formation and the introduction of functional groups, which are pivotal in drug discovery and materials science. This guide provides a detailed exploration of the fundamental reactivity of this compound, focusing on quantitative data, experimental protocols, and reaction pathways.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.41 g/mol | [1][5] |

| CAS Number | 629-74-3 | [1][2] |

| Melting Point | 13.0 to 16.0 °C | [6] |

| Boiling Point | 284.0 °C (at 760 mm Hg) | [6] |

| 146.0 to 148.0 °C (at 10.0 mm Hg) | [6] | |

| Water Solubility | 0.004405 mg/L at 25 °C (estimated) | [6] |

| logP (o/w) | 7.793 (estimated) | [6] |

Core Reactivity Principle: Acidity and Nucleophilicity

The primary characteristic governing the reactivity of this compound is the acidity of the terminal hydrogen. The sp-hybridized carbon atom of the alkyne is more electronegative than sp² or sp³ hybridized carbons, leading to a more polarized C-H bond. Consequently, the terminal proton is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 45).[7]

This acidity allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[7][8] This anion is a powerful tool for constructing new carbon-carbon bonds, serving as the cornerstone for many synthetic applications.[8]

Deprotonation and Alkylation

Deprotonation of this compound requires a very strong base, such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium.[8][9] The resulting 1-hexadecynyl anion can then participate in nucleophilic substitution reactions (Sₙ2) with primary alkyl halides to generate more complex internal alkynes.[7][8]

Table 2: Common Bases for this compound Deprotonation

| Base | Typical Solvent | Notes |

| Sodium Amide (NaNH₂) | Liquid Ammonia, THF, DMSO | Very strong base, commonly used for terminal alkynes.[1][9] |

| n-Butyllithium (n-BuLi) | THF, Diethyl Ether, Hexanes | Powerful organometallic base and nucleophile.[10] |

| Lithium Diisopropylamide (LDA) | THF | Strong, non-nucleophilic base. |

Experimental Protocol: Deprotonation and Alkylation of this compound

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1.1 equivalents of n-butyllithium (as a solution in hexanes) are added dropwise. This compound (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is then added slowly via the dropping funnel. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium hexadecynylide.

-

Alkylation: The primary alkyl halide (e.g., 1-bromobutane, 1.2 equivalents) is added dropwise.

-

Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude internal alkyne. Purification is typically achieved via column chromatography.

Caption: Deprotonation followed by Sₙ2 alkylation workflow.

Key Reactions of the Terminal Alkyne

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[11][12] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and tolerance of a wide range of functional groups.[11][13]

Table 3: Representative Sonogashira Coupling Conditions

| Aryl/Vinyl Halide | Catalyst System | Base / Solvent | Temp. | Yield |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | High |

| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Et₂NH / DMF | 50-80 °C | Good-High |

| Vinyl Bromide | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / Toluene | RT-50 °C | Good |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Reagent Addition: Add anhydrous and degassed triethylamine and THF as solvents. Stir the mixture for 10 minutes. Add this compound (1.2 equivalents) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Upon completion, the solvent is removed in vacuo. The residue is redissolved in diethyl ether and filtered through a pad of celite to remove the catalyst and amine salts. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction.[14][15] It involves the reaction between a terminal alkyne, such as this compound, and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[16] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups and reaction conditions, including aqueous media.[15][16] These features have made it indispensable in bioconjugation, drug development, and materials science.[15]

Table 4: Typical CuAAC Reaction Conditions

| Azide Substrate | Copper(I) Source | Ligand / Additive | Solvent | Temp. |

| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH / H₂O | RT |

| Azido-PEG | CuI | TBTA | DMSO | RT |

| Glycosyl Azide | Cu(OAc)₂ | Sodium Ascorbate | CH₂Cl₂ / H₂O | RT |

Experimental Protocol: CuAAC of this compound with Benzyl Azide

-

Setup: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.

-

Reaction: Add the sodium ascorbate solution to the alkyne/azide mixture, followed by the copper sulfate solution. The reaction mixture will often turn heterogeneous.

-

Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.

-

Workup: After completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 1,2,3-triazole can be purified by crystallization or column chromatography.

Caption: Simplified mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the alkyne's triple bond to form a vinylsilane.[17] The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum (e.g., Speier's or Karstedt's catalyst) or ruthenium.[18] The regioselectivity of the addition to a terminal alkyne like this compound can be controlled to favor either the α-vinylsilane (1,1-disubstituted) or the β-vinylsilane (1,2-disubstituted), depending on the catalyst and conditions used.[18] The stereoselectivity typically results in a trans addition product (E-isomer for β-vinylsilanes).[18]

Table 5: Catalyst Effects on Hydrosilylation of Terminal Alkynes

| Catalyst | Typical Silane | Major Product | Selectivity |

| H₂PtCl₆ (Speier's) | HSiCl₃, (EtO)₃SiH | β-(E)-vinylsilane | High |

| Karstedt's Catalyst | Et₃SiH, Ph₂MeSiH | β-(E)-vinylsilane | High |

| [Cp*Ru(MeCN)₃]PF₆ | Et₃SiH, (EtO)₃SiH | α-vinylsilane | Good to Excellent |

Experimental Protocol: Hydrosilylation of this compound (β-selective)

-

Setup: A Schlenk tube is charged with this compound (1.0 equivalent) and a magnetic stir bar under an inert atmosphere.

-

Catalyst Addition: A solution of Karstedt's catalyst (10-50 ppm) in xylene is added via syringe.

-

Reagent Addition: Triethylsilane (1.1 equivalents) is added dropwise at room temperature. The reaction is often mildly exothermic.

-

Reaction: The mixture is stirred at a specified temperature (e.g., 60 °C) for several hours until GC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is cooled, and the product is typically isolated by vacuum distillation or column chromatography to remove the catalyst.

References

- 1. This compound | 629-74-3 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CAS 629-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, 629-74-3 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Click chemistry - Wikipedia [en.wikipedia.org]

- 15. labinsights.nl [labinsights.nl]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 18. Hydrosilylation Catalyst [sigmaaldrich.com]

The Elusive Alkyne: A Technical Guide to the Natural Sources and Analogs of 1-Hexadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne is a long-chain terminal alkyne, a class of molecules with significant utility in synthetic chemistry and drug development. The terminal alkyne functional group is a versatile handle for "click" chemistry, bioconjugation, and the synthesis of complex molecular architectures. While its synthetic value is well-established, its natural origins are less explored. This technical guide provides an in-depth exploration of the known natural sources of this compound, its more abundant and structurally diverse natural analogs, and detailed methodologies for their isolation and synthesis.

Section 1: Natural Occurrence of this compound and Its Analogs

Direct evidence for this compound as a natural product is limited, suggesting it is a rare constituent in the biosphere. However, it has been reported as a volatile organic compound in the following plant species:

-

Houttuynia cordata (Chameleon plant)

-

Hamamelis virginiana (Witch hazel)

Natural Analogs: The Abundant World of Polyacetylenes

While this compound itself is elusive, a vast array of its structural analogs, primarily polyacetylenes (also known as polyynes), are widely distributed in nature. These compounds, characterized by multiple carbon-carbon triple bonds, are biosynthesized from fatty acids and are particularly abundant in certain plant families and marine organisms.[5][6][7]

Key Sources of Polyacetylene Analogs:

-

Apiaceae Family: Plants such as carrots (Daucus carota), celery, and parsley are rich sources of C17 polyacetylenes like falcarinol and falcarindiol.[8][9][10]

-

Araliaceae Family: Ginseng (Panax ginseng) is a well-known source of cytotoxic polyacetylenes, including panaxynol, panaxydol, and panaxytriol.[11][12][13][14]

-

Asteraceae Family: This is one of the richest families in polyacetylenes, with over 1100 compounds identified.[7][15] Genera like Echinacea and Artemisia are known to produce a high diversity of these compounds.[7][16][17]

-

Marine Sponges: Sponges of the genus Petrosia are prolific producers of unique and often highly functionalized polyacetylenes, some with potent biological activities.[18][19][20][21]

These natural analogs often possess significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them of great interest to drug discovery programs.

Quantitative Data on Natural Analogs

The following table summarizes the cytotoxic activity of several polyacetylene analogs of this compound, providing a basis for comparison of their potential as therapeutic agents.

| Compound Name | Natural Source | Target Cell Line | Cytotoxicity (IC₅₀) | Reference(s) |

| Panaquinquecol 4 | Panax ginseng | A2780 (Ovarian Cancer) | 7.60 µM | [11][12] |

| Panaquinquecol 4 | Panax ginseng | SKOV3 (Ovarian Cancer) | 27.53 µM | [11][12] |

| Panaxydol | Panax ginseng | SK-OV-3 (Ovarian Cancer) | 2.93 µM | [14] |

| Panaxyne | Panax ginseng | SK-OV-3 (Ovarian Cancer) | 1.40 µM | [14] |

| Petrosianyne A | Petrosia sp. | CCRF-CEM (Leukemia) | < 4 µg/mL | [19] |

| Petrosianyne A | Petrosia sp. | MOLT-4 (Leukemia) | < 4 µg/mL | [19] |

| Petrosianyne A | Petrosia sp. | K-562 (Leukemia) | < 4 µg/mL | [19] |

Section 2: Biosynthesis of Acetylenic Lipids

Polyacetylenes in plants are primarily derived from C18 fatty acids, such as oleic and linoleic acid, through a series of desaturation and modification steps. The key enzyme, a desaturase, introduces the initial triple bond. The pathway then proceeds through intermediates like crepenynic acid, followed by further desaturations, chain-shortening, and functional group modifications to generate the vast diversity of observed polyacetylenes.[5][6][22][23]

Section 3: Methodologies for Isolation and Synthesis

Given the scarcity of this compound in nature, both isolation from analog-rich sources and chemical synthesis are viable approaches for obtaining long-chain alkynes for research.

Generalized Experimental Protocol for Polyacetylene Isolation

While a specific protocol for this compound is unavailable due to its low abundance, the following is a generalized procedure for the extraction and isolation of its polyacetylene analogs from plant material (e.g., Echinacea or carrot roots), which could be adapted for other sources.[16][17][24]

-

Extraction:

-

Fresh or dried and powdered plant material is subjected to extraction with a non-polar solvent. n-Hexane is commonly used.

-

Soxhlet extraction is an effective method for exhaustive extraction. The plant material is placed in a thimble and continuously extracted with refluxing n-hexane for several hours (e.g., 6-8 hours).

-

The resulting crude n-hexane extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation and Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing polyacetylenes (often visualized by their characteristic UV absorbance or by staining).

-

Fractions containing the compounds of interest are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column.

-

-

Characterization:

-

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon skeleton and the position of protons and functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C-H stretch of a terminal alkyne or the C≡C stretch of internal alkynes.

-

UV-Vis Spectroscopy: To observe the characteristic absorbance of conjugated polyyne systems.

-

-

Experimental Protocol for the Synthesis of this compound

Chemical synthesis provides a reliable and scalable route to this compound. The Corey-Fuchs reaction is a classic and effective two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[25][26][27][28][29] The starting material would be pentadecanal.

Step 1: Synthesis of 1,1-Dibromo-1-hexadecene

-

To a stirred solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon), add carbon tetrabromide (1.0 equivalent).

-

Stir the resulting mixture at 0 °C for approximately 15 minutes.

-

Add a solution of pentadecanal (1.0 equivalent) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), reduce the solvent volume and add hexanes to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to yield 1,1-dibromo-1-hexadecene.

Step 2: Synthesis of this compound

-

Dissolve the 1,1-dibromo-1-hexadecene (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 2.0 equivalents, typically as a solution in hexanes) dropwise.

-

Stir the solution at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a non-polar solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can be further purified by distillation or chromatography if necessary.

Conclusion

This compound is a compound of significant interest for synthetic applications, yet its natural occurrence appears to be minimal. In contrast, its structural analogs, the polyacetylenes, are a large and diverse class of bioactive natural products found across various plant families and marine organisms. For researchers requiring this compound, chemical synthesis via methods such as the Corey-Fuchs reaction is the most practical approach. The study of its naturally occurring, bioactive analogs, however, presents a rich field for natural product chemistry and drug discovery, with established protocols for their isolation and characterization. This guide provides the foundational knowledge and methodologies for professionals to explore both the synthesis of this compound and the rich pharmacology of its natural counterparts.

References

- 1. Analysis of Volatile Compounds from Different Parts of Houttuynia cordata Thunb. | MDPI [mdpi.com]

- 2. Gas chromatographic/mass spectrometric analysis of the essential oil of Houttuynia cordata Thunb by using on-column methylation with tetramethylammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Falcarinol in carrots - reduces cancer risk [web.archive.org]

- 10. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [mdpi.com]

- 11. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxic activity of polyacetylene compounds in Panax ginseng C. A. Meyer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyacetylenes from the roots of cultivated-wild ginseng and their cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Structure Elucidation and Cytotoxic Evaluation of New Polyacetylenes from a Marine Sponge Petrosia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthesis and function of polyacetylenes and allied natural products [ouci.dntb.gov.ua]

- 24. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Corey-Fuchs Reaction [organic-chemistry.org]

- 26. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 27. alfa-chemistry.com [alfa-chemistry.com]

- 28. synarchive.com [synarchive.com]

- 29. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

1-Hexadecyne: A Versatile Alkyne Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyne (C₁₆H₃₀), a terminal alkyne with a long aliphatic chain, has emerged as a crucial and versatile building block in modern organic synthesis and materials science. Its unique bifunctional nature, comprising a reactive terminal alkyne and a hydrophobic sixteen-carbon chain, allows for its incorporation into a diverse array of molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in drug discovery and the development of functional materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature, characterized by its terminal triple bond which is amenable to a wide range of chemical transformations. Its long alkyl chain imparts significant hydrophobicity, influencing the solubility and aggregation properties of its derivatives. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀ | [1] |

| Molecular Weight | 222.41 g/mol | [1] |

| CAS Number | 629-74-3 | [1] |

| IUPAC Name | Hexadec-1-yne | [1] |

| Synonyms | Tetradecylacetylene | [1] |

| Boiling Point | 284 °C (at 760 mmHg) | [2] |

| Melting Point | 15 °C | |

| Density | 0.797 g/mL | |

| Refractive Index | 1.442 |

Key Reactions and Applications

The reactivity of this compound is dominated by its terminal alkyne functionality, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the most significant transformations and their applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][5] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.[3]

This protocol describes a general procedure for the CuAAC reaction between this compound and an organic azide (e.g., benzyl azide).

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., tert-butanol/water 1:1 mixture)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.

-

To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Yield | Reference |

| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | High | [3][6] |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials.

This protocol outlines a typical Sonogashira coupling reaction between this compound and an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

To a solution of the aryl iodide (1.0 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.05-0.1 eq).

-

Add the base (2.0-3.0 eq) to the reaction mixture.

-

Add this compound (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

After completion, the reaction mixture is typically filtered to remove the precipitated ammonium salt.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl-substituted alkyne.

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield | Reference |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | >80% | [7] |

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable tool in both drug discovery and materials science.

Synthesis of Bioactive Molecules

The long alkyl chain of this compound can be incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability. The triazole ring formed via click chemistry is a known pharmacophore and can participate in hydrogen bonding and other interactions with biological targets. For instance, this compound can be used to synthesize analogs of natural products or to create libraries of compounds for high-throughput screening.

Functionalization of Surfaces and Nanoparticles

The terminal alkyne of this compound provides a reactive handle for the functionalization of surfaces and nanoparticles. Through "click" reactions or other coupling methods, self-assembled monolayers (SAMs) can be formed on various substrates, imparting hydrophobicity, biocompatibility, or other desired properties. For example, gold nanoparticles can be functionalized with this compound to create stable, dispersible nanomaterials for applications in sensing, imaging, and drug delivery.

Workflow for Surface Functionalization

The functionalization of a surface, such as a gold nanoparticle, with this compound can be visualized as a multi-step workflow. This process typically involves the synthesis of a thiol-terminated linker, its attachment to the gold surface, and subsequent reaction with an azide-modified molecule of interest via CuAAC.

Caption: Workflow for the functionalization of a gold nanoparticle using this compound chemistry.

Characterization Data

The products of reactions involving this compound can be characterized using standard analytical techniques. The following table provides expected spectroscopic data for a representative product, 1-benzyl-4-tetradecyl-1H-1,2,3-triazole.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the triazole proton, and the aliphatic protons of the tetradecyl chain. |

| ¹³C NMR | Resonances for the aromatic carbons, the triazole carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic and aromatic), and C=C and C=N stretching of the aromatic and triazole rings. The disappearance of the alkyne C≡C and azide N≡N stretching bands from the starting materials is a key indicator of reaction completion. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

Conclusion

This compound is a highly valuable and versatile chemical building block with broad applications in organic synthesis, drug discovery, and materials science. Its terminal alkyne functionality allows for its participation in robust and efficient coupling reactions such as the CuAAC and Sonogashira reactions, enabling the construction of complex molecular architectures. The long aliphatic chain provides a means to modulate the physicochemical properties of the resulting molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.

References

- 1. This compound | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 629-74-3 [thegoodscentscompany.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Click Chemistry [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Identification of 1-Hexadecyne: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the key spectroscopic features for the identification and characterization of 1-Hexadecyne.

This technical guide provides a comprehensive overview of the essential spectroscopic data and methodologies required for the unambiguous identification of this compound (C₁₆H₃₀), a terminal alkyne. The document details the characteristic features observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and all quantitative data is summarized in clear, structured tables.

Introduction

This compound is a long-chain terminal alkyne with the molecular formula C₁₆H₃₀ and a molecular weight of 222.41 g/mol . Its structure consists of a 16-carbon chain with a carbon-carbon triple bond at the C-1 position. The unique structural features of the terminal alkyne group give rise to distinct spectroscopic signatures that are crucial for its identification and differentiation from other isomers and related compounds. This guide will delve into these key spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3310 | ≡C-H stretch | Strong, Sharp |

| ~2925 | C-H stretch (alkane) | Strong |

| ~2855 | C-H stretch (alkane) | Strong |

| ~2120 | C≡C stretch | Weak, Sharp |

| ~1465 | C-H bend (alkane) | Medium |

| ~630 | ≡C-H bend | Strong, Broad |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.18 | Triplet | 2H | -CH ₂-C≡CH |

| ~1.94 | Triplet | 1H | -C≡CH |

| ~1.53 | Quintet | 2H | -CH ₂-CH₂-C≡CH |

| ~1.26 | Multiplet | 22H | -(CH ₂)₁₁-CH₃ |

| ~0.88 | Triplet | 3H | -CH ₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~84.8 | C ≡CH |

| ~68.1 | C≡C H |

| ~31.9 | -(C H₂)ₙ- |

| ~29.7 | -(C H₂)ₙ- |

| ~29.6 | -(C H₂)ₙ- |

| ~29.5 | -(C H₂)ₙ- |

| ~29.3 | -(C H₂)ₙ- |

| ~29.1 | -(C H₂)ₙ- |

| ~28.8 | -(C H₂)ₙ- |

| ~28.4 | -C H₂-C≡CH |

| ~22.7 | -C H₂-CH₃ |

| ~18.4 | C H₂-C≡CH |

| ~14.1 | -C H₃ |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 222 | < 5 | [M]⁺ |

| 123 | 20 | [C₉H₁₅]⁺ |

| 109 | 35 | [C₈H₁₃]⁺ |

| 95 | 70 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Detailed Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorptions that confirm the presence of the terminal alkyne and the long alkyl chain. The most diagnostic peak is the sharp, strong absorption at approximately 3310 cm⁻¹, which is characteristic of the stretching vibration of the sp-hybridized C-H bond (≡C-H) of a terminal alkyne. Another key feature is the weak but sharp absorption around 2120 cm⁻¹, corresponding to the C≡C triple bond stretch. The weakness of this peak is due to the small change in dipole moment during the vibration. Additionally, a strong, broad absorption is typically observed around 630 cm⁻¹, which is attributed to the bending vibration of the ≡C-H bond. The presence of the long alkyl chain is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹ (around 2925 and 2855 cm⁻¹) and the C-H bending vibration around 1465 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments in the molecule. The terminal alkyne proton (-C≡CH ) appears as a triplet at approximately 1.94 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons. The methylene group adjacent to the triple bond (-CH ₂-C≡CH) resonates as a triplet around 2.18 ppm, due to coupling with the terminal alkyne proton and the neighboring methylene group. The other methylene protons of the long alkyl chain appear as a large, complex multiplet in the region of 1.2-1.6 ppm. The terminal methyl group (-CH ₃) gives rise to a triplet at approximately 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. The two sp-hybridized carbons of the alkyne group are readily identified. The terminal carbon (C ≡CH) appears at approximately 84.8 ppm, while the internal alkyne carbon (C≡C H) is found further upfield at around 68.1 ppm. The numerous sp³-hybridized carbons of the long alkyl chain produce a cluster of signals in the range of 14-32 ppm. The carbon of the terminal methyl group is the most shielded, appearing at about 14.1 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 222 is typically of very low abundance. The fragmentation is dominated by cleavage of C-C bonds along the alkyl chain, leading to a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group). The most prominent peaks are observed at m/z values of 81, 95, 109, and 123, which correspond to [C₆H₉]⁺, [C₇H₁₁]⁺, [C₈H₁₃]⁺, and [C₉H₁₅]⁺ fragments, respectively. The base peak is typically at m/z 81.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of neat this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be baseline corrected if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (typically 8-16 for ¹H).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

Set a longer relaxation delay and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and longer relaxation times of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs to obtain the spectra.

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

GC-MS Instrument Setup:

-

Install an appropriate capillary column (e.g., a non-polar column like DB-5ms).

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the carrier gas (helium) flow rate.

-

Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 35-300).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to reference spectra if available.

-

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample suspected to be this compound.

Caption: Spectroscopic identification workflow for this compound.

Navigating the Landscape of 1-Hexadecyne: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource on the Commercial Availability, Purity, and Applications of 1-Hexadecyne for Scientific Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound. The document outlines its commercial suppliers, available purity grades, key physicochemical properties, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Suppliers and Purity Grades of this compound

This compound is accessible through several reputable chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in technical grades, with purity levels suitable for a range of synthetic applications. Below is a summary of prominent suppliers and their standard offerings.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich (via Combi-Blocks) | 90%[1] | 629-74-3[1] |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | tech. 90%[2] | 629-74-3[2] |

| TCI America | >90.0% (GC)[3][4] | 629-74-3[3] |

| Santa Cruz Biotechnology | Not specified | 629-74-3 |

| CymitQuimica (distributor for TCI) | >90.0%(GC)[5] | 629-74-3[5] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key data points.

| Property | Value |

| Molecular Formula | C₁₆H₃₀[6] |

| Molecular Weight | 222.41 g/mol [6] |

| Appearance | Colorless to Yellow clear liquid[3][5] |

| Melting Point | 13°C to 16°C[2] |

| Boiling Point | 146°C to 148°C (at 10 mmHg)[2] |

| Density | 0.79 g/mL[2] |

| Refractive Index | 1.442[2] |

| Flash Point | >110°C (230°F)[2] |

| Solubility | Soluble in organic solvents; insoluble in water. |

Applications in Research and Development

As a terminal alkyne with a long aliphatic chain, this compound is a versatile building block in several areas of chemical research. Its reactivity is centered around the carbon-carbon triple bond, enabling a variety of transformations.

-

Cross-Coupling Reactions: The terminal alkyne functionality makes this compound an ideal substrate for fundamental carbon-carbon bond-forming reactions such as the Sonogashira and Glaser couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[7][8][9][10]

-

Click Chemistry: this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction is widely used in bioconjugation, drug discovery, and materials science for the creation of stable triazole linkages.

-

Materials Science: The long alkyl chain of this compound is conducive to the formation of self-assembled monolayers (SAMs) on various substrates.[11][12] These ordered molecular layers are used to modify surface properties for applications in electronics, biosensors, and coatings. Additionally, long-chain α-olefins like 1-hexadecene, a close structural relative, are used in polymer synthesis.[13][14]

-

Drug Discovery and Medicinal Chemistry: The incorporation of long alkyl chains and alkyne handles is a strategy employed in the design of novel therapeutic agents and chemical probes.[15][16][17] The alkyne group can serve as a reactive handle for further functionalization or as a structural element to modulate the pharmacokinetic properties of a drug candidate.[17]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are paramount for successful research outcomes. This section provides methodologies for key reactions involving this compound.

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10][18][19]

Reaction Scheme:

R-X + H-C≡C-(CH₂)₁₃CH₃ → R-C≡C-(CH₂)₁₃CH₃ (Aryl Halide) + (this compound) → (Coupled Product)

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.1 eq).

-

Add the anhydrous solvent, followed by the amine base (2.0-7.0 eq).

-

Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow:

Glaser Homocoupling of this compound

The Glaser coupling is an oxidative coupling of terminal alkynes to form a symmetric 1,3-diyne.[7][9][20][21]

Reaction Scheme:

2 H-C≡C-(CH₂)₁₃CH₃ → CH₃(CH₂)₁₃-C≡C-C≡C-(CH₂)₁₃CH₃ (this compound) → (Dotriaconta-15,17-diyne)

Materials:

-

This compound

-

Copper(I) salt (e.g., CuCl or CuI)

-

Base (e.g., ammonia, pyridine, or an amine like TMEDA)

-

Oxidant (e.g., oxygen from air)

-

Solvent (e.g., ethanol, methanol, or pyridine)

Procedure:

-

Dissolve the copper(I) salt in the chosen solvent in a reaction flask open to the air or with an air inlet.

-

Add the base to the solution.

-

Add a solution of this compound in the same solvent to the reaction mixture dropwise with vigorous stirring.

-

A color change and/or the formation of a precipitate may be observed.

-

Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the resulting 1,3-diyne by recrystallization or column chromatography.

Visualization of Experimental Workflow:

Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a self-assembled monolayer of a thiol-derivatized this compound on a gold surface. A preliminary step to functionalize this compound with a thiol group would be required (e.g., via hydrothiolation). For the purpose of this guide, we will assume the availability of 1-hexadecanethiol as a close analogue for demonstrating the SAM formation process.

Materials:

-

1-Hexadecanethiol (as an analogue for a thiol-functionalized long-chain alkyne)

-

High-purity ethanol

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or UV-Ozone cleaner

-

Clean glassware

Procedure:

-

Substrate Cleaning:

-

Clean the gold substrate meticulously. A common method is immersion in Piranha solution for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

-

Alternatively, use a UV-Ozone cleaner for 15-20 minutes.

-

Dry the substrate under a stream of nitrogen.

-

-

Solution Preparation:

-

Prepare a dilute solution (e.g., 1 mM) of 1-hexadecanethiol in absolute ethanol.

-

-

Self-Assembly:

-

Immerse the cleaned and dried gold substrate into the thiol solution in a clean, covered container.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of nitrogen.

-

-

Characterization:

-

The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Visualization of Logical Relationships in SAM Formation:

This technical guide provides a foundational understanding of this compound for its effective application in scientific research. For specific applications, further optimization of the provided protocols may be necessary. Researchers are advised to consult the relevant safety data sheets (SDS) before handling any chemicals mentioned in this document.

References

- 1. This compound | 629-74-3 [sigmaaldrich.com]

- 2. This compound, tech. 90% | Fisher Scientific [fishersci.ca]

- 3. This compound | 629-74-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Glaser coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1-Hexadecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Hexadecyne, a terminal alkyne with a long aliphatic chain, is a valuable building block for introducing hydrophobicity, lipophilicity, or long alkyl chains into target molecules. These properties are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates or for the synthesis of surfactants and other amphiphilic molecules.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, addressing the specific challenges associated with its hydrophobic nature.

Core Concepts and Reaction Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. The catalyst can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3][5] The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and prevent catalyst disproportionation.[5]

The generally accepted mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound and Benzyl Azide

This protocol describes a representative synthesis of 1-benzyl-4-pentadecyl-1H-1,2,3-triazole, a product derived from this compound. Due to the hydrophobic nature of this compound, a co-solvent system is employed to ensure the solubility of all reactants.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and deionized water (10 mL). Stir the mixture to ensure homogeneity.

-

Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with 20 mL of deionized water and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-4-pentadecyl-1H-1,2,3-triazole.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with this compound. Please note that yields can vary based on the specific azide substrate and purification efficiency.

| Parameter | Value |

| Alkyne | This compound |

| Azide | Benzyl Azide |

| Catalyst System | CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%) |

| Solvent | t-BuOH / H₂O (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Representative Yield | 85-95% |

Mandatory Visualizations

Caption: Experimental workflow for the CuAAC synthesis with this compound.

Troubleshooting and Optimization

| Problem | Possible Cause | Recommended Solution |

| Low or No Product Yield | Poor solubility of this compound: The long alkyl chain can lead to phase separation in aqueous solvent systems. | Increase the proportion of the organic co-solvent (e.g., t-BuOH, DMSO, or DMF). Gentle heating may also improve solubility. |

| Catalyst Inactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen. | Deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use a slight excess of sodium ascorbate. | |

| Side Product Formation (Homocoupling of Alkyne) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of this compound. | Ensure the reaction is performed under an inert atmosphere and that the solvent is deoxygenated. |

| Difficulty in Product Purification | Residual Copper Catalyst: Copper salts can be difficult to remove from the final product. | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions. Passing the crude product through a short plug of silica gel can also be effective. |

Logical Relationships in CuAAC

Caption: Logical relationship of components in the CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Bioconjugation and Labeling with 1-Hexadecyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 1-Hexadecyne in bioconjugation and labeling applications. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction enables the efficient and specific covalent attachment of this compound to azide-modified biomolecules, such as proteins, nucleic acids, and lipids, for various applications including imaging, tracking, and targeted drug delivery.[4]

Principle of this compound Bioconjugation

The terminal alkyne group of this compound serves as a reactive handle for bioconjugation. In the presence of a copper(I) catalyst, this alkyne readily and specifically reacts with an azide group on a target biomolecule to form a stable triazole linkage.[1][2][5] This reaction is highly efficient, biocompatible, and can be performed in aqueous environments under mild conditions, making it ideal for working with sensitive biological samples.[1][2]

The long hydrocarbon chain of this compound imparts a hydrophobic character, which can be advantageous for applications involving membrane labeling or the creation of amphiphilic bioconjugates.[6][7]

Quantitative Data Summary

The efficiency of bioconjugation with this compound can be influenced by several factors, including the nature of the biomolecule, reactant concentrations, and reaction conditions. The following table provides a summary of typical reaction parameters and expected outcomes for the bioconjugation of an azide-modified protein with a fluorescent dye functionalized with this compound.

| Parameter | Value | Notes |

| Reactants | Azide-Modified Protein, this compound-Dye Conjugate | |

| Molar Ratio (Alkyne:Azide) | 4:1 to 10:1 | An excess of the alkyne-dye is typically used to drive the reaction to completion.[5] |

| Copper(I) Catalyst | 50-250 µM CuSO₄ with a reducing agent (e.g., Sodium Ascorbate) | The Cu(I) catalyst is often generated in situ from a Cu(II) salt.[2][8] |

| Ligand | 250-1250 µM THPTA or TBTA | A ligand is used to stabilize the Cu(I) catalyst and prevent oxidative damage to the biomolecule.[4][8] |

| Reaction Time | 30-60 minutes | The reaction is typically rapid at room temperature.[2][5] |

| Temperature | Room Temperature | Mild reaction conditions preserve the integrity of most biomolecules.[1] |

| pH | 7.0-9.0 | The optimal pH can vary depending on the biomolecule.[9] |

| Labeling Efficiency | >90% | High efficiencies can be achieved with optimized conditions. |

| Purification Method | Size-Exclusion Chromatography or Dialysis | To remove unreacted reagents and byproducts.[4] |

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of an azide-modified protein with a this compound-functionalized fluorescent dye via CuAAC.

Materials

-

Azide-modified protein (e.g., antibody, enzyme)

-

This compound-functionalized fluorescent dye

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the this compound-dye

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

Microcentrifuge tubes

Stock Solution Preparation

-

Azide-Modified Protein: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

-

This compound-Dye: Prepare a 10 mM stock solution of the this compound-functionalized dye in DMSO or DMF.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.[5]

-

Sodium Ascorbate: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

THPTA/TBTA Ligand: Prepare a 200 mM stock solution of the ligand in deionized water or DMSO.[5]

Bioconjugation Reaction

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the this compound-dye stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess of dye to protein).

-

Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution in a 1:2 molar ratio.[5] Let it stand for a few minutes.

-

Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5 mM.[8]

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

Purification of the Labeled Protein

-

After the incubation period, purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The labeled protein will typically elute first due to its larger size.

Characterization

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Bioconjugation.

Signaling Pathway Analogy: Targeted Labeling

Caption: Targeted Cell Surface Labeling Analogy.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 6. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - RU [thermofisher.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Polymers from 1-Hexadecyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-hexadecyne as a monomer for the synthesis of novel polymers. This document details various polymerization methodologies, including Ziegler-Natta catalysis, metathesis polymerization, and click chemistry, offering insights into the synthesis of polymers with unique properties and potential applications in drug delivery, biomaterials, and advanced materials science.

Introduction to this compound in Polymer Synthesis

This compound is a long-chain terminal alkyne, a class of monomers that offers unique opportunities for polymer synthesis. The presence of a terminal triple bond allows for a variety of polymerization techniques, leading to the formation of polymers with distinct architectures and functionalities. The long C14 alkyl chain imparts hydrophobicity and can influence the self-assembly and crystalline properties of the resulting polymers. These characteristics make poly(this compound) and its derivatives attractive candidates for applications requiring tailored material properties.

Polymerization Methodologies

Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysis is a well-established method for the polymerization of α-olefins and can be adapted for the polymerization of terminal alkynes. This method can produce stereoregular polymers with high molecular weights.

Reaction Principle: The polymerization of terminal alkenes using Ziegler-Natta catalysts typically involves the insertion of the monomer into a transition metal-alkyl bond. A similar mechanism can be envisioned for terminal alkynes. The catalyst system generally consists of a transition metal compound (e.g., titanium chlorides) and a co-catalyst, which is typically an organoaluminum compound.

Application Notes: Functionalized Surfaces Using 1-Hexadecyne Self-Assembled Monolayers

Introduction

Self-assembled monolayers (SAMs) provide a robust and flexible platform for tailoring the surface properties of materials at the molecular level.[1] 1-Hexadecyne (C₁₆H₃₀) is a long-chain alkyne particularly suited for creating well-ordered, dense monolayers on various substrates, most notably hydrogen-terminated silicon.[2] The key feature of a this compound SAM is its terminal alkyne group, which presents a chemically reactive handle on the surface. This terminal functionality allows for subsequent covalent modification using highly efficient and specific "click chemistry" reactions, such as the thiol-yne radical addition or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]

This two-step approach—SAM formation followed by click chemistry functionalization—enables the precise immobilization of a wide array of molecules, including peptides, proteins, DNA, and small-molecule drugs. This versatility makes this compound SAMs a powerful tool in drug development, biosensor fabrication, and fundamental cell-surface interaction studies.[1][5]

Key Applications:

-

Biosensor Development: Covalently attach antibodies, enzymes, or other recognition elements to sensor surfaces for highly specific analyte detection.[1]

-

Drug Delivery Platforms: Functionalize nanoparticles or implantable devices with therapeutic agents for targeted delivery.[4]

-

Biomimetic Surfaces: Create surfaces that mimic biological membranes or tissues to study cell adhesion, proliferation, and differentiation.[6]

-

Wettability Control: Precisely tune the surface energy to control hydrophobic or hydrophilic interactions.[1]

Quantitative Data Summary

The following tables provide key properties of this compound and typical characterization data for the resulting SAMs. Values for SAMs are based on established data for analogous long-chain alkyl monolayers on silicon and can serve as benchmarks for experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 629-74-3 | [7] |

| Molecular Formula | C₁₆H₃₀ | [7] |

| Molecular Weight | 222.41 g/mol | [7] |

| Boiling Point | 284.0 °C @ 760 mmHg | [8] |

| Melting Point | 13.0 - 16.0 °C | [8] |

| Purity | Typically >90% |[9] |

Table 2: Typical Characterization Data for this compound SAMs on Silicon

| Parameter | Bare Si Substrate (H-terminated) | This compound SAM on Si | Functionalized SAM (e.g., with a hydrophilic peptide) |

|---|---|---|---|

| Static Water Contact Angle | < 10° (Hydrophilic) | ~105-110° (Hydrophobic) | 40-60° (More Hydrophilic) |

| Ellipsometric Thickness | N/A | ~1.8 - 2.2 nm | Increase of 0.5 - 2.0 nm (depending on molecule) |

| Surface Roughness (AFM, Rq) | < 0.5 nm | < 1.0 nm | < 1.5 nm |

Experimental Workflow and Signaling Pathways

The overall process for creating a functionalized surface involves substrate preparation, monolayer formation, and subsequent "click" functionalization, followed by thorough characterization.

Caption: High-level workflow for creating functionalized surfaces.

The formation of the initial monolayer occurs via a hydrosilylation reaction, where the terminal alkyne of this compound forms a stable covalent bond with the hydrogen-terminated silicon surface.

Caption: Hydrosilylation reaction for SAM formation.

Once the alkyne-terminated surface is prepared, it can be functionalized using various click chemistry reactions. The thiol-yne reaction is a metal-free approach that uses UV light to covalently attach thiol-containing molecules.[3][10]

Caption: Radical-mediated thiol-yne click chemistry pathway.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Silicon (100) Substrates

This protocol details the formation of a dense, alkyne-terminated monolayer on a silicon substrate via thermal hydrosilylation.

Materials:

-

Silicon (100) wafers

-

Acetone, Isopropanol, Methanol (semiconductor grade)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Hydrofluoric acid (HF, 2% aqueous solution)

-

Deionized (DI) water (18.2 MΩ·cm)

-

This compound (≥90%)

-

Anhydrous Toluene or Mesitylene

-

Nitrogen (N₂) gas, ultra-high purity

Procedure:

-

Substrate Cleaning:

-